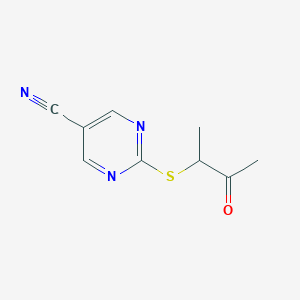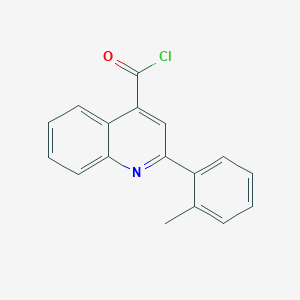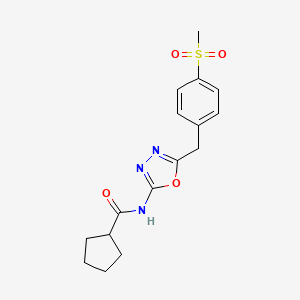![molecular formula C17H18N2O B2755463 1-[3-(4-Methylphenoxy)propyl]benzimidazole CAS No. 615279-20-4](/img/structure/B2755463.png)
1-[3-(4-Methylphenoxy)propyl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(4-Methylphenoxy)propyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency. Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be altered by changing its functional groups on the core structure. This is a popular method to promote new drugs to treat various diseases .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .
Physical And Chemical Properties Analysis
Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
科学的研究の応用
Corrosion Inhibitors
Benzimidazole and its derivatives, including “1-[3-(4-Methylphenoxy)propyl]benzimidazole”, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Corrosion is a serious problem, of great relevance in a wide range of industrial applications and products . Despite breakthroughs in the field of corrosion science and technology, the unwanted corrosion process remains a major obstacle for industries all over the world . Corrosion inhibitors are synthetic or natural substances which, added in small amounts to a corrosive solution, decrease the rate of attack by the environment on metals .
Antiproliferative and Antimicrobial Activities
Benzimidazole compounds, including “1-[3-(4-Methylphenoxy)propyl]benzimidazole”, have been tested for their antiproliferative activity against various cancer cell lines . All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines . Some compounds were especially active against certain cancer cell lines with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .
In addition to their antiproliferative activity, these compounds also demonstrated antimicrobial properties . All compounds exhibited moderate activity against all tested bacteria and fungi . However, some derivatives were most active against Candida .
将来の方向性
Benzimidazole and its derivatives have been the focus of many laboratories around the world, including the development of potential chemotherapeutic agents . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .
作用機序
Target of Action
Benzimidazole compounds, in general, have been extensively studied for their therapeutic applications . They are known to interact with various targets depending on their specific structure and functional groups .
Mode of Action
Nevertheless, benzimidazole derivatives are known to exhibit a variety of effects based on their interaction with their targets . For instance, some benzimidazole compounds act as corrosion inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole compounds are known to influence a variety of biochemical pathways depending on their specific structure and functional groups .
Result of Action
Benzimidazole compounds have been studied for their potential anticancer activity . The presence of certain functional groups in the benzimidazole scaffold has been found to influence the anticancer activity .
Action Environment
It is known that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .
特性
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-14-7-9-15(10-8-14)20-12-4-11-19-13-18-16-5-2-3-6-17(16)19/h2-3,5-10,13H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYHIOBVHLNFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

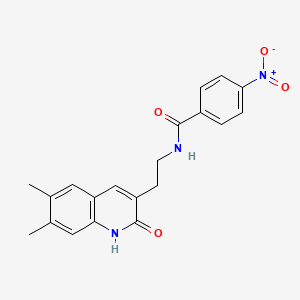
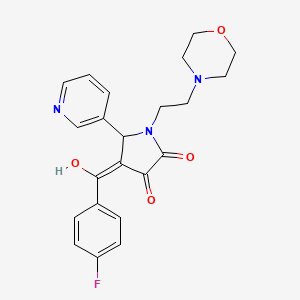
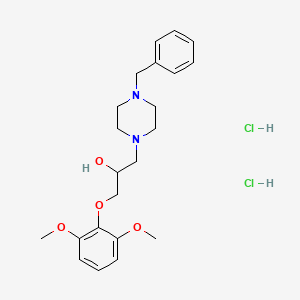
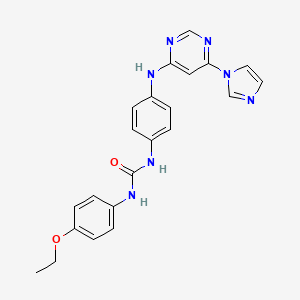
![(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2755389.png)
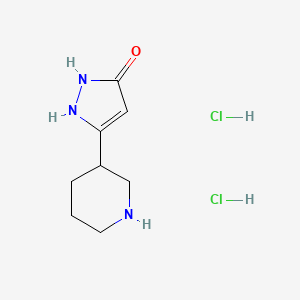

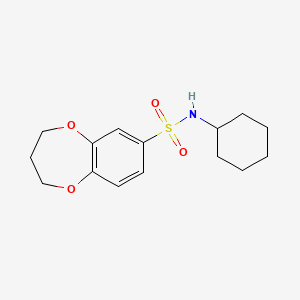
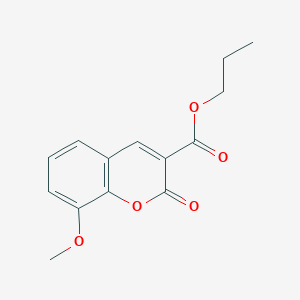
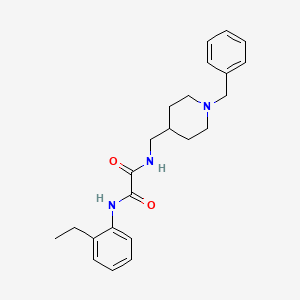
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
